molecular formula C14H19NO3 B13766475 6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol CAS No. 55185-45-0

6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol

Cat. No.: B13766475
CAS No.: 55185-45-0
M. Wt: 249.30 g/mol
InChI Key: PPKODCJDMHEQLB-UHFFFAOYSA-N
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Description

6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol is a complex organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a cyclohexadienol ring, combined with formaldehyde and phenol. It is used in various industrial and scientific applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol typically involves the polymerization of formaldehyde with ammonia, 2-methylphenol, and phenol . The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the polymerization process.

    Catalysts: Acidic or basic catalysts may be used to accelerate the reaction.

    Solvents: Common solvents include water or alcohols, which help dissolve the reactants and control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Precise measurement and mixing of formaldehyde, ammonia, 2-methylphenol, and phenol.

    Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction conditions.

    Purification: The final product is purified using techniques such as distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized compounds.

    Reduced Derivatives: Saturated cyclohexanol derivatives.

    Substituted Derivatives: Various substituted phenols and cyclohexadienols.

Scientific Research Applications

6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol involves its interaction with various molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.

    Modulate Receptors: Affect receptor activity by binding to receptor sites on cell membranes.

    Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • o-Cresol,phenol,ammonia,formaldehyde polymer
  • Formaldehyde,polymer with ammonia,2-methylphenol and phenol
  • Ammonia,o-cresol,formaldehyde,phenol polymer

Uniqueness

6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various applications, from industrial production to scientific research .

Properties

CAS No.

55185-45-0

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

6-amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol

InChI

InChI=1S/C7H11NO.C6H6O.CH2O/c1-7(8)5-3-2-4-6(7)9;7-6-4-2-1-3-5-6;1-2/h2-4,9H,5,8H2,1H3;1-5,7H;1H2

InChI Key

PPKODCJDMHEQLB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC=C1O)N.C=O.C1=CC=C(C=C1)O

Origin of Product

United States

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